![molecular formula C19H26N4OS B5538677 3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5538677.png)

3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

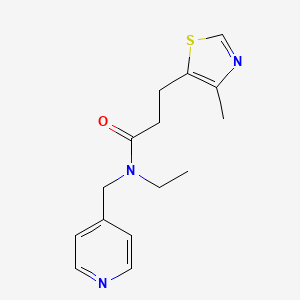

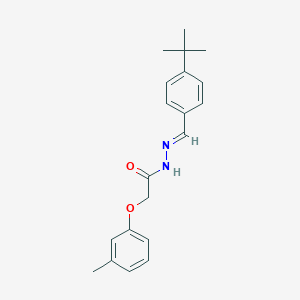

This compound belongs to a class of chemicals that include imidazole, thiazole, and piperidine moieties. Such compounds are often studied for their potential biological activities and complex chemical properties.

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical reactions. For instance, the synthesis of thiazolo[3,2-a]pyridines, which are structurally related to the compound , involves the condensation of thiazolinone with benzaldehydes and cyclocondensation with malononitrile (Lamphon et al., 2004).

Molecular Structure Analysis

The molecular structure of similar compounds, like certain bioactive heterocycles, has been determined using crystallography. For example, the crystal structure of 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one shows intermolecular hydrogen bonding and specific ring conformations (Thimmegowda et al., 2009).

Chemical Reactions and Properties

Chemical reactions include cyclo condensations, as seen in the synthesis of piperazine derivatives (Rajkumar et al., 2014). These reactions often yield compounds with significant biological activities.

Physical Properties Analysis

The physical properties of such compounds can be determined through various spectroscopic methods, including IR, NMR, and mass spectrometry, as demonstrated in the characterization of imidazole derivatives (Rajkumar et al., 2014).

Chemical Properties Analysis

The chemical properties are often explored through their reactivity with different chemical reagents. For example, the reactivity of thiazole and imidazole derivatives with various reagents can lead to a range of diverse and complex heterocyclic compounds (Kutrov et al., 2008).

科学的研究の応用

Influence of Imidazole Replacement

Research has explored the influence of replacing the imidazole moiety in histamine H(3)-receptor antagonists with non-aromatic N-containing heterocycles, such as piperidine. While some compounds lost affinity upon replacement, ether derivatives showed maintained in vitro affinities and high potency in vivo, demonstrating the potential of this structural modification in developing new receptor antagonists (Meier et al., 2001).

Synthesis and Biological Activity

Studies on the synthesis of novel thiazolo[3,2-a]pyridine derivatives incorporating the morpholin-4-yl moiety and their antimicrobial activities have been conducted. These derivatives exhibit promising antimicrobial properties, highlighting the utility of such structural modifications in the development of new antimicrobial agents (Lamphon et al., 2004).

Synthesis and Reactions of Imino-Thiazolidinones

Research into the synthesis and reactions of (Z)-2-imino-5-(3,4,5-trimethoxy benzylidene)thiazolidin-4(H)one has provided insights into the formation of various derivative compounds. These studies contribute to the understanding of chemical reactions involving thiazolidinones and their potential applications in medicinal chemistry (Mahmoud et al., 2011).

Antiulcer Agent Development

Investigations into imidazo[1,2-a]pyridines as potential antiulcer agents have led to the synthesis of new compounds with antisecretory and cytoprotective properties. These compounds have been evaluated for their effectiveness in various ulcer models, contributing to the development of new therapeutic options for ulcer treatment (Starrett et al., 1989).

Antimicrobial Activity of Thiazolo[3,2]pyridines

The synthesis of thiazolo[3, 2]pyridines containing the pyrazolyl moiety and their antimicrobial activity have been explored. These compounds show significant antimicrobial properties, indicating their potential as novel antimicrobial agents (El‐Emary et al., 2005).

作用機序

特性

IUPAC Name |

[3-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4OS/c1-2-4-17-21-16(13-25-17)19(24)23-9-3-5-15(12-23)18-20-8-10-22(18)11-14-6-7-14/h8,10,13-15H,2-7,9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKIGUINSDMBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=CS1)C(=O)N2CCCC(C2)C3=NC=CN3CC4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[(3-nitrophenyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5538599.png)

![3-(2-methoxyethyl)-1-[2-(4-morpholinyl)-2-oxoethyl]-3-piperidinecarboxylic acid](/img/structure/B5538605.png)

![N-{[(2S,4S)-4-fluoro-1-(pyridin-2-ylacetyl)pyrrolidin-2-yl]methyl}-3-methoxybenzamide](/img/structure/B5538631.png)

![N-{(3S*,4R*)-4-isopropyl-1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5538634.png)

![3-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5538641.png)

![6-methyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538649.png)

![N'-[4-(dimethylamino)benzylidene]-2-(2-pyridinylthio)acetohydrazide](/img/structure/B5538654.png)

![4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B5538658.png)

![3-(4-chlorophenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5538664.png)

![4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5538665.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopentylacetamide](/img/structure/B5538671.png)

![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5538674.png)